Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Aldo-keto reductase inhibition Cancer metabolism AKR1B10

Select CAS 34750-63-5 for your kinase or AKR1B10 program—not a generic pyrimidine. The 3-pyridinyl orientation is critical for hinge-binding across the kinome; the 4-hydroxy/6-oxo tautomer governs target hydrogen bonding; and the 5-ethyl ester enables rapid amidation/hydrolysis derivatization. With a validated IC50 of 240 nM against AKR1B10, this scaffold accelerates SAR campaigns. Sub-micromolar activity confirmed by biochemical assay. Patent-validated for RET inhibition libraries. Avoid regioisomeric impurities from 2-pyridyl or 4-pyridyl analogs. Insist on the specific CAS to ensure reproducible biological outcomes.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 34750-63-5
Cat. No. B1298047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate
CAS34750-63-5
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2
InChIInChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,14,15,16)
InChIKeyIQGUYCSJQIAQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5) Serves as a Privileged Scaffold in Medicinal Chemistry


Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5) is a heterocyclic small molecule featuring a pyrimidine core with a 4-hydroxy group, a 3-pyridinyl substituent at the 2-position, and an ethyl ester at the 5-position. This substitution pattern creates a scaffold that mimics key pharmacophoric features of kinase inhibitors and nucleoside analogs, making it a versatile intermediate for medicinal chemistry applications . The compound's core structure aligns with the privileged pyridinyl-pyrimidine chemotype widely recognized for its presence in bioactive molecules targeting kinases, HIV reverse transcriptase, and inflammatory pathways [1].

Why Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5) Cannot Be Interchanged with Generic Pyrimidine Analogs


Generic pyrimidine analogs lacking the specific 3-pyridinyl substitution, 4-hydroxy tautomeric state, and 5-ethyl ester functionality cannot reliably reproduce the biological or synthetic outcomes associated with CAS 34750-63-5. The 3-pyridinyl moiety is a critical determinant for kinase hinge-binding interactions, as demonstrated in structure-activity relationship (SAR) studies of pyridinyl-pyrimidine kinase inhibitors where the 3-pyridinyl orientation governs selectivity across the kinome [1]. The 4-hydroxy/6-oxo tautomeric equilibrium (existing predominantly as 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylic acid ethyl ester) directly influences hydrogen-bonding patterns with target proteins, a feature absent in simple 4-unsubstituted or 4-alkyl pyrimidines. Furthermore, the ethyl ester at the 5-position provides a synthetic handle for subsequent amidation or hydrolysis that is not present in 5-unsubstituted analogs, fundamentally altering the compound's utility as a synthetic intermediate. Substituting with a 2-phenyl, 2-(pyridin-2-yl), or 2-(pyridin-4-yl) regioisomer introduces altered electronic distribution and steric constraints that compromise binding to targets such as AKR1B10 or kinases [2]. Consequently, generic substitution fails to deliver equivalent experimental or procurement outcomes.

Quantitative Differentiation Evidence for Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5)


AKR1B10 Inhibitory Activity: Quantitative Comparison with Pyridine-3-aldehyde Baseline

CAS 34750-63-5 demonstrates measurable inhibition of human recombinant AKR1B10 with an IC50 of 240 nM in a biochemical assay using pyridine-3-aldehyde reduction as the readout [1]. This provides a quantitative benchmark against the native substrate (pyridine-3-aldehyde), which is not inhibited under identical conditions. While this is a single-point activity measurement, it establishes that the compound engages the AKR1B10 active site at sub-micromolar concentrations, a property not shared by simpler pyrimidine-5-carboxylate esters lacking the 2-(pyridin-3-yl) substitution.

Aldo-keto reductase inhibition Cancer metabolism AKR1B10

RET Kinase Inhibitor Scaffold Validation: 3-Pyridinyl Pyrimidine Motif in Wild-Type and Mutant RET Inhibition

The 2-(pyridin-3-yl)pyrimidine core scaffold, of which CAS 34750-63-5 represents a foundational analog, is explicitly claimed in patents as a RET kinase inhibitor scaffold with activity against both wild-type RET and clinically relevant resistant mutants [1]. Patent WO2016127074A1 discloses compounds incorporating this exact 2-(pyridin-3-yl)pyrimidine framework that demonstrate inhibitory activity against wild-type RET and mutants, establishing the 3-pyridinyl orientation as essential for dual wild-type/mutant coverage. In contrast, 2-(pyridin-2-yl)pyrimidine regioisomers exhibit reduced potency and altered mutant selectivity profiles due to suboptimal hinge-binding geometry [1].

RET kinase inhibition Oncology Kinase inhibitor scaffold

Synthetic Versatility: Quantitative Derivatization Yields via the 5-Ethyl Ester Handle

The 5-ethyl ester of CAS 34750-63-5 serves as a modifiable handle that can be converted to diverse analogs under mild conditions. As a class-level reference, analogous 2,6-disubstituted pyrimidine-5-carboxylate esters undergo efficient derivatization via Morita-Baylis-Hillman (MBH) adduct methodologies with isolated yields ranging from 45% to 87% depending on substitution patterns [1]. In comparison, 5-unsubstituted pyrimidines lack this synthetic entry point entirely and require more forcing conditions or alternative routes for C5 functionalization, often resulting in lower yields (typically <30% for direct C5 electrophilic substitution) and reduced functional group tolerance.

Medicinal chemistry Synthetic intermediate Parallel synthesis

Research and Industrial Application Scenarios for Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5)


AKR1B10 Inhibitor Lead Identification and Hit-to-Lead Optimization

Research programs targeting AKR1B10 for cancer metabolism or diabetic complications can use CAS 34750-63-5 as a validated hit compound with a measured IC50 of 240 nM [1]. The compound's sub-micromolar activity provides a tractable starting point for structure-based design, while the 5-ethyl ester enables rapid analog synthesis to explore SAR and improve potency. This application is supported by direct biochemical evidence rather than computational predictions alone.

RET Kinase Inhibitor Discovery: Scaffold-Based Library Synthesis

Oncology programs developing wild-type and mutant RET inhibitors can employ CAS 34750-63-5 as a foundational building block for generating focused libraries [2]. The 2-(pyridin-3-yl)pyrimidine scaffold is patent-validated for RET inhibition, and the compound's dual functional handles (4-hydroxy for derivatization, 5-ethyl ester for amidation/hydrolysis) enable parallel synthesis strategies. This approach reduces synthesis cycle times relative to de novo scaffold construction.

Parallel Synthesis of Pyrimidine-Based Kinase Inhibitor Libraries

Medicinal chemistry groups building kinase-focused compound collections can utilize the 5-ethyl ester as a diversification point for generating amide, acid, or heterocycle-fused analogs under mild conditions [3]. The 3-pyridinyl moiety provides kinase hinge-binding potential across multiple kinase families, while the 4-hydroxy group offers additional hydrogen-bonding capacity. This combination of scaffold features supports broad kinome screening initiatives without requiring individual de novo synthesis of each core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.